

### CH 275 patent and intellectual property

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Compound of Interest		
Compound Name:	CH 275	
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An In-depth Technical Guide to the Patent and Intellectual Property Landscape of MS-275 (Entinostat)

Clarification on "**CH 275**": Initial searches for "**CH 275**" revealed ambiguity, with references pointing to both a somatostatin agonist and the histone deacetylase (HDAC) inhibitor MS-275 (Entinostat). Given the extensive documentation and clinical development history associated with MS-275, this guide will focus on this compound, as it aligns best with the interests of researchers, scientists, and drug development professionals.

### **Introduction to MS-275 (Entinostat)**

MS-275, also known as Entinostat or SNDX-275, is an orally bioavailable, potent, and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[1] By inhibiting these enzymes, Entinostat alters the acetylation status of histones and other non-histone proteins, leading to the modulation of gene expression. This epigenetic modification can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making Entinostat a promising candidate for cancer therapy, both as a monotherapy and in combination with other agents.[2][3]

### **Intellectual Property Landscape**

The intellectual property surrounding Entinostat is robust, with numerous patents covering its composition of matter, manufacturing processes, and methods of use. A key patent in the United States, Application Serial No. 12/549458, specifically covers the novel polymorph Form B of Entinostat.[4] This patent provides market exclusivity for this stable crystalline form of the drug. Similar patent protection for this polymorph has been granted in the United Kingdom



(application GB0907347.9) and filed for under the Patent Cooperation Treaty (PCT), extending its potential protection to numerous other countries.[5] Syndax Pharmaceuticals holds a significant portfolio of at least 36 issued patents and pending applications related to Entinostat, covering its use in combination with other drugs for various cancer indications.[5] These patents are crucial for protecting the commercial development of Entinostat and provide a framework for its strategic application in oncology.

## **Quantitative Data from Clinical Trials**

Entinostat has been evaluated in numerous clinical trials across various cancer types. The following tables summarize key quantitative data from some of these studies.

Table 1: Pharmacokinetic Parameters of Entinostat

Parameter	Value	Population	Clinical Trial Identifier
Maximum Tolerated Dose (MTD)	5 mg (weekly)	Chinese postmenopausal women with HR+/HER2- MBC	-
Peak Serum Concentration (Cmax)	Dose-proportional increase	Chinese postmenopausal women with HR+/HER2- MBC	-
Area Under the Curve (AUC)	Dose-proportional increase	Chinese postmenopausal women with HR+/HER2- MBC	-
Time to Cmax (Tmax)	0.5 - 24 hours	Pediatric patients with recurrent/refractory solid tumors	NCT02780804[6]
Terminal Half-life (t1/2)	~34 hours	Pediatric patients with recurrent/refractory solid tumors	-



Table 2: Efficacy of Entinostat in Combination Therapy for Hormone Receptor-Positive (HR+) Advanced Breast Cancer (ABC)

Endpoint	Entinostat + Exemestan e	Placebo + Exemestan e	Hazard Ratio (95% CI)	P-value	Clinical Trial Identifier
Median Progression- Free Survival (PFS)	6.32 months	3.72 months	0.76 (0.58- 0.98)	0.046	NCT0353817 1[7]
Median Overall Survival (OS)	28.1 months	19.8 months	0.59 (0.36- 0.97)	0.036	ENCORE 301

Table 3: Common Grade ≥3 Adverse Events in Entinostat Clinical Trials

Adverse Event	Frequency (Entinostat + Exemestane)	Frequency (Placebo + Exemestane)	Clinical Trial Identifier
Neutropenia	43.8%	Not reported	NCT03538171[7]
Thrombocytopenia	8.5%	Not reported	NCT03538171[7]
Leukopenia	6.4%	Not reported	NCT03538171[7]
Fatigue	5%	Not reported	Phase II study of AZA and entinostat[3]
Hypophosphatemia	5%	Not reported	Phase II study of AZA and entinostat[3]

# **Key Experimental Protocols Cell-Based Assays for HDAC Inhibition**

Objective: To determine the inhibitory activity of Entinostat against specific HDAC enzymes.



### Methodology:

- Enzyme Source: Recombinant human HDAC1 and HDAC3 are used.
- Substrate: A commercially available fluorogenic HDAC substrate, such as Fluor de Lys®-SIRT1 (Boc-Lys(Ac)-AMC), is utilized.
- Assay Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM
   KCl, and 1 mM MgCl2.
- Procedure:
  - Varying concentrations of Entinostat are pre-incubated with the HDAC enzyme in the assay buffer for 15 minutes at 30°C.
  - The fluorogenic substrate is added to initiate the reaction.
  - The reaction is incubated for a specified time (e.g., 60 minutes) at 30°C.
  - A developer solution containing a trypsin-like protease is added to stop the reaction and cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
  - Fluorescence is measured using a microplate reader with excitation at 360 nm and emission at 460 nm.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the
  percentage of inhibition against the logarithm of the Entinostat concentration and fitting the
  data to a sigmoidal dose-response curve. Entinostat inhibits HDAC1 and HDAC3 with IC50
  values of 0.51 μM and 1.7 μM, respectively.[1]

# Western Blot Analysis for Protein Acetylation and Signaling Pathway Modulation

Objective: To assess the effect of Entinostat on histone acetylation and the expression of proteins in key signaling pathways.

#### Methodology:



- Cell Culture and Treatment: Cancer cell lines (e.g., human leukemia cells) are cultured and treated with various concentrations of Entinostat for different time points.
- Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration is determined using a Bradford or BCA protein assay.
- SDS-PAGE and Western Blotting:
  - Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  - Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
  - The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST).
  - The membrane is incubated with primary antibodies against acetylated histones (e.g., acetyl-H3, acetyl-H4), total histones, and proteins of interest in signaling pathways (e.g., p21, cyclin D1, Akt, ERK, STAT5).[8]
  - After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

## Signaling Pathways and Experimental Workflows MS-275 Mechanism of Action in Leukemia Cells

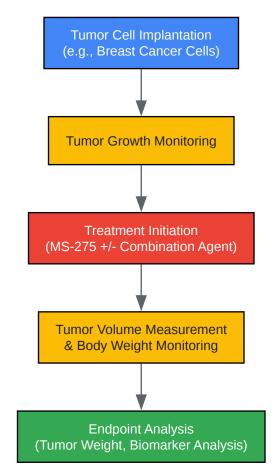




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Caption: MS-275 induces G1 arrest, differentiation, and apoptosis in leukemia cells.

## Experimental Workflow for Assessing MS-275 Efficacy in a Xenograft Model

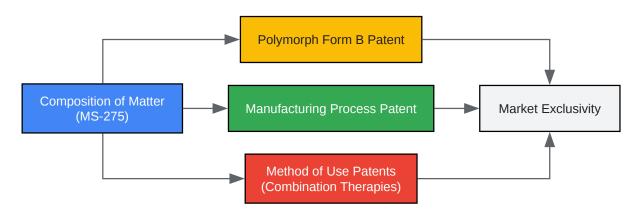


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Caption: Workflow for in vivo evaluation of MS-275 in a xenograft model.

### **Logical Relationship of MS-275 Patent Protection**



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Caption: Interrelation of patents providing market exclusivity for MS-275.

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